5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid
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Overview
Description
5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid is a complex organic compound with the molecular formula C13H21NO5. This compound is characterized by its unique structure, which includes a furo[3,2-c]pyridine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. It is primarily used in organic synthesis and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and reduces the risk of side reactions. Additionally, the use of automated systems and advanced purification techniques can enhance the overall efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid involves its ability to interact with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive amine groups that can participate in further chemical reactions. The furo[3,2-c]pyridine core provides a rigid and stable framework, making it suitable for use in complex molecular assemblies .
Comparison with Similar Compounds
Similar Compounds
- 5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-7-Carboxylic Acid
- 5-(Tert-Butoxycarbonyl)-4,5,6,7-Tetrahydrothieno[3,2-C]Pyridine-2-Carboxylic Acid
- 5-(1-(Tert-Butoxycarbonyl)Azetidin-3-yl)Pyrazine-2-Carboxylic Acid
Uniqueness
What sets 5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid apart from similar compounds is its unique combination of the furo[3,2-c]pyridine core and the Boc protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, its ability to undergo a wide range of chemical reactions enhances its versatility and applicability in various research and industrial contexts .
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3aR,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-4-9-13(8-14,10(15)16)5-7-18-9/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1 |
InChI Key |
ZPRFJQKYRCYHPF-TVQRCGJNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@](C1)(CCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)C(=O)O |
Origin of Product |
United States |
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